(GHK)2Cu

概要

説明

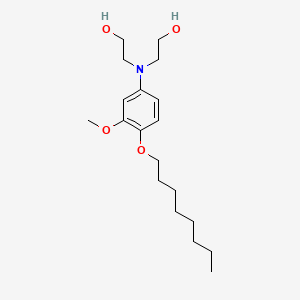

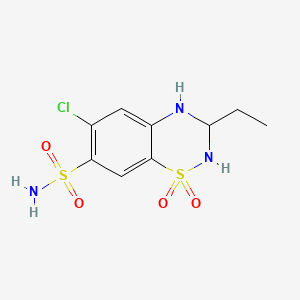

GHK-Cu, also known as Copper Peptide, is a naturally occurring copper complex of the tripeptide glycyl-L-histidyl-L-lysine . It was first identified in human plasma and has been found in multiple locations such as saliva and urine . GHK-Cu plays a variety of roles in the human body including promoting activation of wound healing, attracting immune cells, antioxidant and anti-inflammatory effects, stimulating collagen and glycosaminoglycan synthesis in skin fibroblasts, and promoting blood vessel growth .

Synthesis Analysis

The synthesis of GHK-Cu involves incorporating the GHK peptide within a polymer, such as polyaspartic acid and acrylic acid . The peptide loading is confirmed by FTIR and energy-dispersive spectrometry (EDX) analyses .

Molecular Structure Analysis

GHK-Cu is a copper complex of the tripeptide glycyl-L-histidyl-L-lysine . The tripeptide has a strong affinity for copper (II) ions . The molecular structure of GHK-Cu has been determined by single crystal X-ray diffraction .

Chemical Reactions Analysis

GHK-Cu is known to stimulate the synthesis and breakdown of collagen and glycosaminoglycans, as well as modulate the activity of metalloproteinases and their inhibitors .

Physical And Chemical Properties Analysis

GHK-Cu is a three-dimensional cross-linked polymeric chain with high fluid absorption capacity . It has been used in a variety of applications ranging from personal hygiene products and agriculture to tissue engineering and other biomedical products .

科学的研究の応用

Safety and Biocompatibility

Scientific Field

Pharmacology, Toxicology Application Summary: The safety and biocompatibility of (GHK)2Cu make it a preferred choice for researchers, given its low toxicity profile and compatibility with human tissues. Methods of Application: Safety profiles are assessed through a series of toxicological tests and clinical trials to determine the appropriate dosages and application methods. Results Summary: (GHK)2Cu is generally found to be safe for use in various research settings, with minimal adverse effects reported.

Anti-Cancer Activities

Scientific Field

Oncology Application Summary: (GHK)2Cu has been found to exhibit multiple anti-cancer activities. It may help in inhibiting cancer cell growth and metastasis. Methods of Application: The anti-cancer effects are studied through in vitro cell cultures and in vivo animal models, where (GHK)2Cu is introduced to observe its impact on cancer cells. Results Summary: Research suggests that (GHK)2Cu can suppress tumor growth and may improve the efficacy of conventional cancer treatments .

COPD Lung Restoration

Scientific Field

Pulmonology Application Summary: In chronic obstructive pulmonary disease (COPD), (GHK)2Cu shows promise in lung tissue repair and restoration. Methods of Application: Application of (GHK)2Cu in COPD models to assess its regenerative effects on lung tissue. Results Summary: Studies indicate that (GHK)2Cu can restore the function of COPD fibroblasts and may reduce lung inflammation .

Anti-Inflammatory Actions

Scientific Field

Immunology, Pharmacology Application Summary: The peptide’s potential to reduce inflammation makes it valuable for research into inflammatory diseases. Methods of Application: (GHK)2Cu is applied to inflamed tissue models to evaluate its anti-inflammatory properties. Results Summary: Findings show that (GHK)2Cu can decrease inflammatory markers and may be beneficial in treating various inflammatory conditions .

DNA Repair

Scientific Field

Genetics, Molecular Biology Application Summary: (GHK)2Cu may play a role in DNA repair mechanisms, contributing to cellular health and longevity. Methods of Application: Studies involve treating cells with (GHK)2Cu and assessing its impact on DNA integrity and repair processes. Results Summary: Preliminary results suggest that (GHK)2Cu can enhance DNA repair, potentially reducing the risk of mutations and age-related genetic damage .

Proteasome Activation

Scientific Field

Cell Biology Application Summary: (GHK)2Cu is involved in the activation of the proteasome system, which is crucial for protein degradation and cell cleansing. Methods of Application: Cellular assays to determine the effect of (GHK)2Cu on proteasome activity. Results Summary: Research indicates that (GHK)2Cu can activate the proteasome system, aiding in the removal of damaged proteins and maintaining cellular homeostasis .

Anti-Anxiety and Anti-Pain Effects

Scientific Field

Neuroscience, Pharmacology Application Summary: There is evidence that (GHK)2Cu may have anti-anxiety and anti-pain properties, which could have implications for neurological and psychiatric research. Methods of Application: Behavioral studies in animal models to assess the effects of (GHK)2Cu on anxiety and pain perception. Results Summary: Studies suggest that (GHK)2Cu can reduce anxiety-related behaviors and alleviate pain, indicating potential therapeutic applications .

These additional applications further demonstrate the versatility of (GHK)2Cu in scientific research, offering promising avenues for future studies and potential therapeutic interventions. For detailed experimental procedures and quantitative results, it is advisable to consult the specific scientific publications related to each application.

Drug Delivery Systems

Scientific Field

Pharmacology, Biomedical Engineering Application Summary: (GHK)2Cu is being investigated for its potential as a drug delivery agent due to its ability to penetrate skin and cell membranes. Methods of Application: Incorporation of (GHK)2Cu into polymers and hydrogels to create responsive drug delivery systems that release therapeutic agents in a controlled manner . Results Summary: Studies have shown that (GHK)2Cu-incorporated systems can effectively deliver drugs, improving their bioavailability and therapeutic efficacy.

Safety And Hazards

将来の方向性

GHK-Cu has been found to switch gene expression from a diseased state to a healthier state for certain cancers and for chronic obstructive pulmonary disease (COPD) . The Broad Institute’s Connectivity Map indicated that GHK induces a 50% or greater change of expression in 31.2% of human genes . This opens up new avenues for research into the potential therapeutic applications of GHK-Cu.

特性

IUPAC Name |

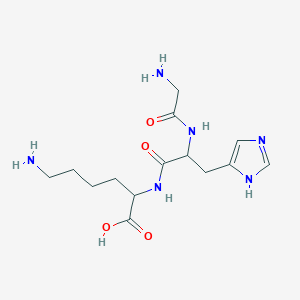

(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVORZMQFXBLMHM-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72957-37-0 (monoacetate), 130120-57-9 (copper acetate salt/solvate), 89030-95-5 (copper salt/solvate) | |

| Record name | Glycyl-histidyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049557757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30197831 | |

| Record name | Glycyl-L-histidyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan. It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling. It is thought that prezatide's antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti inflammatory ability due to the blockage the of iron (Fe2+) release during injury. Prezatide also increases angiogenesis to injury sites. The precise mechanisms of these effects are unknown. It is also unknown whether prezatide's effects are due to the action of the tripeptide itself or its ability to localize and transport copper. Prezatide is known to be bound by heparin and heparin sulfate | |

| Record name | Prezatide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Glycyl-l-histidyl-l-lysine | |

CAS RN |

49557-75-7 | |

| Record name | Glycyl-L-histidyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49557-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycyl-histidyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049557757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prezatide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycyl-L-histidyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREZATIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39TG2H631E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。